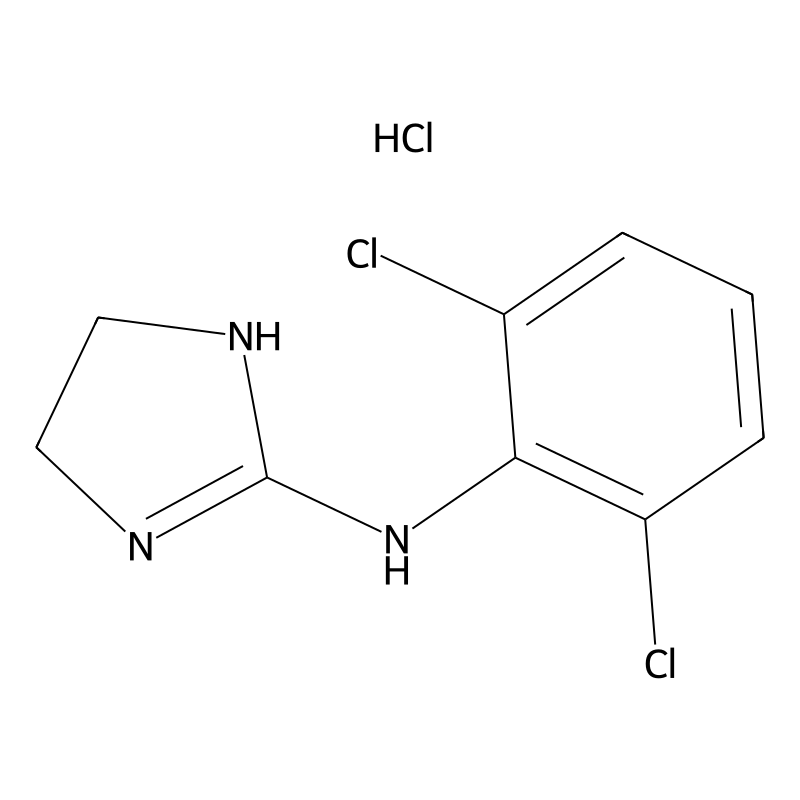

Clonidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Clonidine hydrochloride is an imidazoline derivative with the chemical formula 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride. It is a white, crystalline substance that is odorless and has a bitter taste, soluble in water and alcohol. Clonidine primarily functions as an antihypertensive agent, lowering blood pressure by stimulating alpha-2 adrenergic receptors in the central nervous system, which reduces sympathetic outflow and peripheral vascular resistance .

Blood Pressure Regulation Studies:

Due to its ability to activate alpha-2 receptors in the brainstem, clonidine hydrochloride helps decrease sympathetic nervous system activity, leading to vasodilation (relaxation of blood vessels) and consequently, lower blood pressure . This mechanism makes clonidine a valuable tool in researching the role of the central nervous system in blood pressure regulation. Researchers can use clonidine to investigate the effects of manipulating central alpha-2 adrenergic activity on blood pressure in various physiological and pathological conditions.

Investigating Pain Perception:

Clonidine's ability to modulate central nervous system activity extends to pain perception pathways. Studies have shown that clonidine can act as an analgesic (pain reliever) by affecting the descending inhibitory pain pathways in the brainstem . Researchers use clonidine to study pain mechanisms and test its potential for pain management in various settings, both alone and in combination with other medications.

Addiction and Withdrawal Studies:

Clonidine interacts with the brain's reward system, which plays a role in addiction and withdrawal symptoms. Studies have explored the use of clonidine to help manage withdrawal symptoms associated with opioids, alcohol, and smoking cessation , . Researchers use clonidine to investigate the neurobiology of addiction and withdrawal, and to test its efficacy in reducing withdrawal symptoms and promoting successful addiction treatment.

- Formation of Imidazoline Ring: The reaction between 2,6-dichloroaniline and glyoxal leads to the formation of an imidazoline structure.

- Hydrochloride Salt Formation: The imidazoline compound is then treated with hydrochloric acid to yield clonidine hydrochloride.

This synthetic route allows for the production of clonidine with high purity and yield .

Clonidine exhibits a variety of biological activities due to its action on alpha-adrenergic receptors. Its primary effects include:

- Antihypertensive Action: By stimulating alpha-2 adrenergic receptors in the brain, clonidine decreases sympathetic nervous system output, leading to reduced heart rate and blood pressure .

- Analgesic Properties: Clonidine can modulate pain transmission in the central nervous system by acting on alpha-2 receptors located in the dorsal horn of the spinal cord. This mechanism provides analgesic effects when used epidurally or in combination with other analgesics .

- Sedation: Clonidine has sedative properties due to its central nervous system effects, making it useful in treating conditions like attention deficit hyperactivity disorder (ADHD) and Tourette syndrome .

Clonidine has several therapeutic applications:

- Hypertension Management: It is primarily used to treat high blood pressure, either alone or in combination with other antihypertensive agents .

- Attention Deficit Hyperactivity Disorder: Approved for use in children to manage symptoms associated with ADHD .

- Pain Management: Used as an adjunct therapy for severe cancer-related pain and as part of anesthetic protocols .

- Withdrawal Symptoms: Clonidine can also be employed to alleviate withdrawal symptoms from opioids and alcohol .

Clonidine interacts with various substances that can potentiate its effects or lead to adverse reactions:

- Central Nervous System Depressants: Alcohol and other sedatives may enhance the sedative effects of clonidine, leading to increased risk of respiratory depression or profound sedation .

- Other Antihypertensives: When used concurrently with other antihypertensive medications, clonidine may lead to additive hypotensive effects and should be monitored closely .

- Adverse Effects: Common side effects include dry mouth, drowsiness, dizziness, and constipation. These effects are dose-dependent and may vary among individuals .

Clonidine shares similarities with several other compounds that act on adrenergic receptors or have antihypertensive properties. Here are some notable comparisons:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Guanfacine | Alpha-2 adrenergic agonist | Longer half-life; primarily used for ADHD |

| Methyldopa | Central alpha-2 adrenergic agonist | Prodrug; metabolized to alpha-methyl norepinephrine |

| Dexmedetomidine | Selective alpha-2 adrenergic agonist | Primarily used for sedation in intensive care |

| Tizanidine | Alpha-2 adrenergic agonist; muscle relaxant | Primarily used for muscle spasticity |

Clonidine's unique characteristic lies in its dual role as both an antihypertensive agent and a treatment option for neurological conditions like ADHD and pain management. Its ability to penetrate the central nervous system effectively distinguishes it from other similar compounds that may not have such broad applications .

The industrial synthesis of clonidine hydrochloride has evolved significantly from early methods to modern, optimized processes that provide superior yields and operational efficiency. The primary industrial route begins with the readily available precursor 2,6-dichloroaniline and proceeds through a series of well-characterized transformations [1] [2].

Primary Industrial Synthesis Pathway

The most widely adopted industrial synthesis follows a multi-step approach that has been refined to maximize efficiency and minimize operational complexity. The process commences with 2,6-dichloroaniline as the starting material, which is converted to N-(2,6-dichlorophenyl)formamide through reaction with a mixture of acetic anhydride and formic acid [1] [2]. This initial transformation is conducted at temperatures ranging from 30 to 80 degrees Celsius for durations of 1 to 10 hours, yielding the formamide intermediate in approximately 95% yield with 99.8% purity [2].

The subsequent transformation involves a sophisticated one-pot reaction sequence that eliminates the need for intermediate isolation, thereby improving overall process efficiency and reducing manufacturing costs. In this critical step, the formamide intermediate undergoes reaction with sulfuryl chloride in the presence of thionyl chloride to generate 2,6-dichlorophenylisocyanide dichloride [1] [3] [2]. This chlorination reaction is typically performed at temperatures between 40 and 60 degrees Celsius for periods ranging from 4 to 15 hours [2].

The isocyanide dichloride intermediate, without isolation, immediately undergoes cyclization with ethylenediamine in the presence of an inert solvent system. Dichloromethane serves as the preferred solvent for this transformation, although other chlorinated hydrocarbons such as ethylene dichloride, chloroform, diethyl ether, or aromatic hydrocarbons including toluene, benzene, and xylene may be employed [2]. The cyclization proceeds over 2 to 24 hours to form 2-(2,6-dichlorophenylamino)-1,3-diazacyclopentene-2, which represents the free base form of clonidine [3] [2].

The final step involves treatment of the unisolated free base with alcoholic hydrochloride to form the desired clonidine hydrochloride salt. Isopropanol serves as the preferred alcohol for this transformation, although methanol, ethanol, butanol, or propanol may be substituted [2]. The reaction mixture is cooled, filtered, washed with dichloromethane, and dried at temperatures between 40 and 80 degrees Celsius to obtain clonidine hydrochloride with 99.9% purity [2].

Alternative Industrial Routes

Historical industrial synthesis approaches have included alternative pathways that, while less efficient, provided important developmental insights. One notable route involved the preparation of N-(2,6-dichlorophenyl)thiourea followed by methylation with methyl iodide to produce N-(2,6-dichlorophenyl)-S-methyl-isothiouronium hydroiodide [4]. This intermediate was subsequently treated with ethylenediamine at elevated temperatures of 130 to 150 degrees Celsius to form the clonidine base, which was then converted to the hydrochloride salt [4].

An alternative approach utilizing thiourea complexes has been documented, wherein novel thiourea intermediates undergo direct cyclization through base-catalyzed processes [5] [6]. This methodology involves the formation of 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)thiourea complexes that can be cyclized under various conditions to produce clonidine derivatives [6].

Process Optimization and Yield Enhancement

Modern industrial synthesis has achieved remarkable improvements in overall yield compared to earlier methodologies. The optimized one-pot approach provides an overall yield of 63.46% based on the starting 2,6-dichloroaniline, representing a substantial improvement over earlier processes that achieved only 9.04% overall yield [2]. This enhancement results from several key optimizations including elimination of intermediate isolation steps, improved reaction conditions, and refined purification protocols [2].

The industrial process demonstrates excellent scalability, with successful implementation from laboratory scale through pilot plant operations to full commercial production. Multi-kilogram batches have been prepared using essentially identical chemistry to laboratory procedures, confirming the robustness and reliability of the synthetic methodology [1].

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of clonidine hydrochloride provides valuable insights into reaction mechanisms and enables optimization of conditions for larger-scale operations. Laboratory preparations typically employ similar chemical transformations to industrial processes but with enhanced analytical monitoring and process control capabilities.

Standard Laboratory Synthesis Protocols

The laboratory synthesis of clonidine hydrochloride follows established protocols that mirror industrial processes but allow for detailed investigation of reaction parameters and intermediate characterization. The initial transformation involves treating 2,6-dichloroaniline with formic acid under reflux conditions to generate N-(2,6-dichlorophenyl)formamide [7] [3]. Laboratory preparations typically employ 210 milliliters of formic acid with 130 grams of 2,6-dichloroaniline, heating the mixture in an oil bath at 100 degrees Celsius for 6.5 hours [7].

Following formation of the formamide intermediate, laboratory procedures proceed through the chlorination sequence using thionyl chloride and sulfuryl chloride. A typical laboratory procedure involves adding 85 milliliters of thionyl chloride to 110 grams of the formamide intermediate, cooling the mixture to 0 degrees Celsius in an ice-water bath, and subsequently adding a mixture of 150 milliliters each of thionyl chloride and sulfuryl chloride [7] [3]. The reaction mixture is allowed to warm to room temperature, then heated to 60 degrees Celsius and stirred for 22 hours until complete dissolution occurs [3].

The cyclization step in laboratory preparations involves careful addition of ethylenediamine to the chlorinated intermediate in dichloromethane solution. Typically, 350 milliliters of dichloromethane is added to the reaction mixture, which is cooled to 5 degrees Celsius, followed by dropwise addition of 130 grams of ethylenediamine dissolved in dichloromethane [3]. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours to ensure complete cyclization [3].

Analytical Monitoring and Characterization

Laboratory-scale preparations enable comprehensive analytical monitoring throughout the synthesis process. High-performance liquid chromatography serves as the primary analytical technique for monitoring reaction progress and product purity [8] [9] [10]. Optimized chromatographic conditions typically employ reversed-phase columns with mobile phases consisting of acetonitrile-water mixtures containing trifluoroacetic acid, with detection at 210 nanometers [10] [11] [12].

Nuclear magnetic resonance spectroscopy provides essential structural confirmation of intermediates and final products. Proton nuclear magnetic resonance spectra confirm the formation of the characteristic imidazoline ring system and verify the substitution pattern on the dichlorophenyl moiety [13] [6]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation and enables detection of impurities or alternative regioisomers [13].

Mass spectrometry serves as a complementary analytical technique for molecular weight confirmation and fragmentation pattern analysis. Electrospray ionization mass spectrometry provides molecular ion peaks corresponding to the protonated clonidine molecule, while tandem mass spectrometry enables structural elucidation of any impurities or degradation products [9].

Alternative Laboratory Approaches

Several alternative laboratory synthesis approaches have been developed to explore different aspects of clonidine chemistry and potentially improve synthetic efficiency. One notable approach involves the use of nitroaniline precursors that undergo reduction to form aminoaniline intermediates, which are subsequently converted to clonidine through thiourea chemistry [6]. This approach provides insights into structure-activity relationships and enables preparation of analogs for pharmacological evaluation [6].

Laboratory investigations have also explored the use of alternative cyclization conditions, including base-catalyzed processes using cesium carbonate, sodium hydroxide, or other inorganic bases [6]. These studies have provided valuable mechanistic insights and identified conditions that may be applicable to industrial optimization [6].

Small-Scale Optimization Studies

Laboratory-scale preparations enable systematic optimization of reaction conditions including solvent selection, temperature profiles, reagent stoichiometry, and reaction times. Solvent screening studies have confirmed dichloromethane as the optimal medium for the cyclization step, although carbon tetrachloride and other chlorinated solvents provide acceptable alternatives [14]. Temperature optimization studies have established that the cyclization proceeds efficiently at room temperature, although elevated temperatures may accelerate the transformation [14].

Reagent stoichiometry optimization has determined optimal molar ratios for each transformation step. The formylation reaction benefits from excess formic acid and acetic anhydride to ensure complete conversion of the aniline starting material [2]. The chlorination step requires careful control of thionyl chloride and sulfuryl chloride ratios to minimize side product formation [2]. The cyclization with ethylenediamine benefits from slight excess of the diamine to ensure complete conversion [2].

Purification and Crystallization Processes

The purification and crystallization of clonidine hydrochloride represents a critical aspect of the manufacturing process, directly impacting product quality, stability, and regulatory compliance. Modern purification protocols have been developed to ensure consistent production of pharmaceutical-grade material meeting stringent purity specifications.

Primary Purification Methodologies

The initial purification of crude clonidine hydrochloride typically involves dissolution in appropriate solvents followed by treatment with activated carbon to remove colored impurities and trace organic contaminants [3] [15]. Activated carbon treatment is performed by refluxing the crude material in methanol in the presence of activated carbon, typically using approximately 767 milligrams of activated carbon per batch [3]. The mixture is stirred under reflux conditions, then filtered while hot to remove the carbon and adsorbed impurities [3].

Following activated carbon treatment, the purified solution undergoes controlled crystallization through addition of hydrogen chloride in ethanol solution [3]. The crystallization is initiated by dropwise addition of approximately 30 milliliters of hydrogen chloride-ethanol solution, followed by stirring for 40 minutes [3]. The mixture is subsequently cooled to room temperature, then further cooled to 0 degrees Celsius and stirred for 2.5 hours to promote complete crystallization [3].

Crystallization Optimization

The crystallization process has been optimized to produce clonidine hydrochloride in specific crystalline forms that exhibit desired physical and chemical properties. Novel crystalline forms have been identified and characterized through systematic crystallization studies [15]. The AL-form represents one such optimized crystalline modification that demonstrates improved processing characteristics and stability [15].

The crystallization protocol for producing the optimized AL-form involves multiple recrystallization steps using alcoholic solvents [15]. The process begins with refluxing charcoalized crude clonidine hydrochloride in methanol, followed by filtration and methanol removal [15]. The residue is subsequently treated with alcoholic solvent, which is then removed and replaced with fresh alcoholic solvent [15]. The reaction mixture is stirred, filtered, and the solid product is washed with alcoholic solvent before final drying [15].

Powder X-ray Diffraction Characterization

The crystalline form of clonidine hydrochloride is characterized using powder X-ray diffraction analysis, which provides definitive identification of the polymorphic form and confirms crystalline purity [8] [15]. The AL-form exhibits characteristic powder X-ray diffraction peaks at specific 2θ values of 9.92, 12.64, 13.18, and 14.71 degrees [15]. These peaks serve as fingerprint identification markers for quality control purposes [15].

Standard clonidine hydrochloride crystals demonstrate characteristic peaks at 2θ values of 11.8, 19.2, and 21.3 degrees [8]. The preservation of these characteristic peaks throughout storage studies confirms crystallographic stability and absence of polymorphic transformation [8]. Powder X-ray diffraction analysis conducted at 40 kilovolts voltage, 40 milliamperes current, and 4 degrees per minute scan rate using copper Kα1 radiation provides optimal resolution for crystalline form identification [8].

Solvent Selection and Recrystallization

The selection of appropriate solvents for clonidine hydrochloride purification and recrystallization has been extensively investigated to optimize both yield and purity [16] [4]. Clonidine hydrochloride demonstrates excellent solubility in water at concentrations up to 50 milligrams per milliliter, enabling aqueous purification processes [16] [4]. The compound also exhibits good solubility in methanol, ethanol, and dimethyl sulfoxide, providing multiple options for recrystallization procedures [16] [4].

Ethanol-diethyl ether solvent systems have proven particularly effective for recrystallization procedures [4]. The process involves dissolving the crude material in hot ethanol, followed by gradual addition of diethyl ether until crystallization initiates [4]. This approach produces high-quality crystals with excellent purity and well-defined morphology [4]. Alternative solvent systems including isopropanol and other alcoholic media provide comparable results with slight variations in crystal habit and yield [2].

Advanced Purification Techniques

Modern pharmaceutical manufacturing employs advanced purification techniques to ensure removal of trace impurities and achievement of regulatory specifications. High-performance liquid chromatography serves not only as an analytical tool but also as a preparative purification method for small-scale production [9] [10] [12]. Preparative chromatographic methods employ similar mobile phase compositions to analytical procedures but with larger columns and higher flow rates to accommodate preparative-scale separations [10].

Solid-phase extraction techniques have been developed for specialized purification applications, particularly for formulated products or samples containing complex matrices [17]. These methods employ selective sorbents that retain clonidine hydrochloride while allowing impurities to pass through, or conversely, retain impurities while allowing the pure drug to elute [17].

Quality Control and Stability Considerations

The purified clonidine hydrochloride undergoes comprehensive quality control testing to ensure compliance with pharmaceutical specifications [8] [10]. Purity analysis by high-performance liquid chromatography confirms the absence of significant impurities, with particular attention to the synthetic precursor 2,6-dichloroaniline [18] [19]. Stability-indicating analytical methods enable detection of degradation products that may form during storage or processing [18] [8].

The crystallographic investigation of clonidine hydrochloride reveals fundamental structural parameters that define its three-dimensional molecular architecture. Single crystal X-ray diffraction studies have established that clonidine hydrochloride crystallizes in the monoclinic crystal system with space group P2₁/c [1] [2]. The unit cell parameters demonstrate precise geometric relationships, with lattice constants a = 9.665(10) Å, b = 11.8624(14) Å, and c = 10.5675(11) Å [1]. The monoclinic symmetry is characterized by unit cell angles α = 90°, β = 92.199(9)°, and γ = 90°, indicating a near-orthogonal arrangement with slight deviation from perfect rectangular geometry [1] [2].

The crystallographic analysis reveals that the unit cell accommodates eight formula units (Z = 8) within a total volume of 2819.5(13) ų [1]. This packing arrangement results in a calculated density of 1.493 g/cm³, which is consistent with the solid-state properties observed for similar pharmaceutical compounds [1]. The refinement of the crystal structure achieved an R-factor of 0.053, indicating high-quality diffraction data and reliable structural determination [1].

Detailed molecular geometry analysis demonstrates that clonidine hydrochloride exhibits a characteristic nearly perpendicular arrangement between the dichlorophenyl and imidazolidine rings, as described by the torsion angle C2–N6–C7–C8 = −72(6)° [2]. The molecular structure reveals distinct bond length patterns that reflect the electronic distribution within the molecule. Key structural parameters include average C–C bond lengths of 1.403(2) Å in the aromatic ring system, C–N bond lengths averaging 1.388(2) Å, and C–Cl bond lengths of 1.737(2) Å [2].

The imidazolidine ring geometry demonstrates characteristic five-membered ring parameters with C–C bond lengths of 1.549(7) Å and C–N bond lengths averaging 1.470(7) Å [2]. The nitrogen atoms within the imidazolidine ring exhibit bond angles of 108.1(11)° for the N–C–N arrangement, indicating slight deviation from ideal tetrahedral geometry due to ring strain and electronic effects [2].

Intermolecular interactions within the crystal lattice reveal the presence of hydrogen bonding networks that stabilize the crystal packing arrangement. The crystallographic data indicates that identical conformers are linked into centrosymmetric dimers through paired N–H⋯N hydrogen bonds [2]. These hydrogen bonding interactions contribute significantly to the overall crystal stability and influence the observed melting point and solubility characteristics of the compound.

The crystal structure also reveals the presence of chloride anions that participate in extensive hydrogen bonding networks with the protonated nitrogen centers of the clonidine molecules [1]. These ionic interactions play a crucial role in determining the solid-state properties and contribute to the characteristic pharmacological stability of the hydrochloride salt form.

Table 1 presents the comprehensive X-ray crystallography data and molecular geometry parameters for clonidine hydrochloride.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₁₀Cl₃N₃ | [1] |

| Molecular Weight (g/mol) | 266.55 | [3] [4] |

| Crystal System | Monoclinic | [1] [2] |

| Space Group | P2₁/c | [1] [2] |

| Unit Cell Parameter a (Å) | 9.665(10) | [1] |

| Unit Cell Parameter b (Å) | 11.8624(14) | [1] |

| Unit Cell Parameter c (Å) | 10.5675(11) | [1] |

| Unit Cell Angle α (°) | 90 | [2] |

| Unit Cell Angle β (°) | 92.199(9) | [1] |

| Unit Cell Angle γ (°) | 90 | [2] |

| Unit Cell Volume (ų) | 2819.5(13) | [1] |

| Z (Formula units per unit cell) | 8 | [1] |

| Density (g/cm³) | 1.493 | [1] |

| Temperature (K) | 293 | [1] |

| R-factor | 0.053 | [1] |

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within the clonidine hydrochloride molecule. Both proton (¹H) and carbon-13 (¹³C) NMR techniques have been employed to characterize the compound, yielding comprehensive spectral data that enables precise structural assignment and conformational analysis.

Proton NMR analysis in deuterated dimethyl sulfoxide (DMSO-d₆) reveals distinct chemical shift patterns that correspond to different proton environments within the molecule [5]. The most downfield signal appears at δ 11.058 ppm with an integration value of 100, corresponding to the N-H proton involved in hydrogen bonding interactions [5]. This significant downfield shift reflects the deshielding effect of the nitrogen atom and the influence of intermolecular hydrogen bonding in solution.

The aromatic proton region displays multiple signals between δ 7.630 and δ 8.612 ppm, indicating the presence of the dichlorophenyl ring system [5]. These signals exhibit varying integration values (26, 391, 530, and 856), reflecting the different chemical environments of the aromatic protons due to the electron-withdrawing effects of the chlorine substituents and the nitrogen linkage [5]. The chemical shift pattern is consistent with the expected aromatic proton distribution in a 2,6-dichloroaniline derivative.

The aliphatic region of the spectrum features a prominent signal at δ 3.668 ppm with an integration value of 1000, corresponding to the methylene (CH₂) protons of the imidazolidine ring [5]. This chemical shift is characteristic of CH₂ groups adjacent to nitrogen atoms in saturated heterocyclic systems and reflects the electron-withdrawing effect of the nitrogen centers.

Carbon-13 NMR spectroscopy provides complementary information about the carbon framework of the molecule [3] [6]. The ¹³C NMR spectrum reveals distinct carbon signals that can be assigned to specific carbon atoms within the aromatic and aliphatic portions of the molecule. The aromatic carbon signals appear in the typical range for substituted benzene rings, while the aliphatic carbons of the imidazolidine ring exhibit chemical shifts characteristic of carbons adjacent to nitrogen atoms.

The NMR spectroscopic data confirms the molecular connectivity established by X-ray crystallography and provides valuable information about the solution-state behavior of clonidine hydrochloride. The chemical shift patterns observed in both ¹H and ¹³C NMR spectra are consistent with the proposed molecular structure and support the assignment of functional groups and their relative positions within the molecule.

Quantum chemical calculations using density functional theory (DFT) have been employed to support the NMR spectral assignments and provide theoretical chemical shift predictions [7]. These computational studies reveal excellent correlation between experimental and calculated chemical shifts, validating the structural assignments and providing insights into the electronic structure of the molecule.

Table 2 summarizes the nuclear magnetic resonance spectral data for clonidine hydrochloride.

| Nucleus | Chemical Shift (ppm) | Integration | Assignment | Reference |

|---|---|---|---|---|

| ¹H NMR (DMSO-d₆) | 11.058 | 100 | N-H proton | [5] |

| ¹H NMR (DMSO-d₆) | 8.612 | 391 | Aromatic protons | [5] |

| ¹H NMR (DMSO-d₆) | 7.651 | 530 | Aromatic protons | [5] |

| ¹H NMR (DMSO-d₆) | 7.642 | 26 | Aromatic protons | [5] |

| ¹H NMR (DMSO-d₆) | 7.630 | 856 | Aromatic protons | [5] |

| ¹H NMR (DMSO-d₆) | 3.668 | 1000 | CH₂ protons | [5] |

| ¹³C NMR | Available | - | Carbon signals | [3] [6] |

| ¹³C NMR | Available | - | Carbon signals | [3] [6] |

| ¹³C NMR | Available | - | Carbon signals | [3] [6] |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of clonidine hydrochloride provides detailed information about its molecular ion characteristics and fragmentation pathways under electron impact and electrospray ionization conditions. The comprehensive fragmentation pattern analysis reveals specific breakdown routes that are characteristic of the imidazolidine and dichlorophenyl structural elements within the molecule.

Under positive electrospray ionization conditions, clonidine hydrochloride exhibits a prominent molecular ion peak at m/z 230.025528 with 100% relative intensity, corresponding to the [M+H]⁺ ion of the protonated clonidine molecule [3] [8]. This molecular ion serves as the base peak in the mass spectrum and represents the starting point for subsequent fragmentation processes. The isotope pattern reveals characteristic chlorine isotope peaks at m/z 232.022003 (67.22% relative intensity) and m/z 231.027222 (12.27% relative intensity), confirming the presence of two chlorine atoms in the molecular structure [3] [8].

The fragmentation pathway analysis demonstrates several characteristic breakdown routes that provide structural information about different portions of the molecule. A major fragmentation occurs through the loss of ammonia (NH₃, 17 mass units) from the molecular ion, yielding a significant fragment at m/z 213 [8] [9]. This fragmentation pattern is characteristic of compounds containing imidazolidine rings and reflects the instability of the protonated nitrogen center under collision-induced dissociation conditions.

Further fragmentation produces ions at m/z 162, corresponding to the dichloroaniline fragment resulting from cleavage at the C-N bond connecting the aromatic ring to the imidazolidine moiety [8] [10]. This fragmentation is particularly informative as it reveals the intact dichlorophenyl portion of the molecule and confirms the substitution pattern on the aromatic ring. The relative abundance of this fragment indicates the stability of the dichloroaniline cation under mass spectrometric conditions.

The formation of a fragment at m/z 127 corresponds to the dichlorophenyl cation, which results from further loss of the amino group from the dichloroaniline fragment [8] [10]. This fragmentation pathway demonstrates the sequential breakdown of the molecule and provides confirmation of the dichlorosubstitution pattern on the benzene ring.

A characteristic tropylium ion appears at m/z 91, representing a seven-membered aromatic cation formed through rearrangement processes involving the aromatic ring system [8] [10]. The formation of this fragment is significant as it demonstrates the tendency of aromatic systems to undergo rearrangement reactions that stabilize positive charge through delocalization over extended π-electron systems.

The mass spectral fragmentation pattern also reveals minor fragments at m/z 212.997391 (3.17% relative intensity) and m/z 233.023788 (2.98% relative intensity), corresponding to additional breakdown products and isotope peaks [3] [8]. These minor fragments provide supplementary structural information and contribute to the overall fingerprint characteristics of the compound.

Electron impact mass spectrometry produces a characteristic fragmentation pattern with the molecular ion at m/z 229, corresponding to the neutral clonidine molecule [11] [12]. The electron impact spectrum shows different fragmentation intensities compared to electrospray ionization, reflecting the different ionization mechanisms and internal energy distributions associated with each technique.

The comprehensive mass spectrometric analysis provides valuable information for compound identification, purity assessment, and structural confirmation. The fragmentation patterns observed are consistent with the proposed molecular structure and provide strong supporting evidence for the connectivity and substitution patterns established through other analytical techniques.

Table 3 presents the comprehensive mass spectrometry fragmentation data for clonidine hydrochloride.

| m/z | Relative Intensity (%) | Ion Assignment | Fragmentation Pathway | Reference |

|---|---|---|---|---|

| 230.025528 | 100 | [M+H]⁺ (clonidine HCl) | Molecular ion | [3] [8] |

| 232.022003 | 67.22 | [M+H+2]⁺ (isotope) | Chlorine isotope | [3] [8] |

| 231.027222 | 12.27 | Isotope peak | Carbon isotope | [3] [8] |

| 213 | Major | Loss of NH₃ from [M+H]⁺ | Ammonia loss | [8] [9] |

| 212.997391 | 3.17 | Fragment ion | Ring fragmentation | [3] [8] |

| 233.023788 | 2.98 | Isotope peak | Minor isotope | [3] [8] |

| 229 | Base peak | Molecular ion (clonidine) | Base molecular ion | [11] [12] |

| 162 | Significant | Dichloroaniline fragment | Phenyl ring cleavage | [8] [10] |

| 127 | Significant | Dichlorophenyl fragment | C-N bond cleavage | [8] [10] |

| 91 | Significant | Tropylium ion | Aromatic rearrangement | [8] [10] |

Infrared (IR) and Raman Vibrational Signatures

The vibrational spectroscopic analysis of clonidine hydrochloride through Fourier-transform infrared (FTIR) and Raman spectroscopy provides comprehensive information about the molecular vibrations, functional group characteristics, and intermolecular interactions present in the solid state. The complete vibrational assignment has been accomplished through a combination of experimental measurements and density functional theory calculations, enabling precise identification of all fundamental vibrational modes [13].

The high-frequency region of the vibrational spectrum (3000-3500 cm⁻¹) reveals characteristic N-H stretching vibrations that provide critical information about hydrogen bonding interactions within the crystal lattice. The band at 3427 cm⁻¹ (medium intensity, broad in IR; very weak in Raman) corresponds to the ν(N₂-H₁₇) stretching mode of a free N-H bond [13]. A second N-H stretching mode appears at 3341 cm⁻¹ (strong in IR; weak and broad in Raman), assigned to ν(N₆-H₂₄), representing another nitrogen-hydrogen bond in a different chemical environment [13].

Of particular significance is the N-H stretching band at 2854 cm⁻¹ (medium intensity in IR; very weak in Raman), which corresponds to ν(N₄-H₁₈) and represents a hydrogen-bonded N-H group [13]. The substantial shift to lower frequency compared to free N-H stretches indicates strong hydrogen bonding interactions with chloride anions in the crystal lattice. This hydrogen bonding is further confirmed by the presence of characteristic Cl-H stretching modes at 260 cm⁻¹ and 220 cm⁻¹ in the Raman spectrum, corresponding to monomer and dimer hydrogen bonding arrangements respectively [13].

The aromatic C-H stretching region appears at 3087 cm⁻¹ (strong in IR; shoulder in Raman), assigned to ν(C₁₂-H₂₂), representing the aromatic hydrogen atoms on the dichlorophenyl ring [13]. The intensity and position of this band are influenced by the electron-withdrawing effects of the chlorine substituents, which cause slight shifts compared to unsubstituted aromatic systems.

Aliphatic CH₂ stretching vibrations are observed in the 2900-3000 cm⁻¹ region, with the asymmetric stretch νₐₛ CH₂(C₁) appearing at 2986 cm⁻¹ (medium intensity in IR; strong in Raman) [13]. These vibrations correspond to the methylene groups within the imidazolidine ring and exhibit characteristic frequencies for CH₂ groups adjacent to nitrogen atoms.

The fingerprint region (1200-1700 cm⁻¹) contains several crucial bands that provide definitive structural identification. The most prominent feature appears at 1655 cm⁻¹ (very strong in IR; medium in Raman) and is assigned to ν(C₃-N₆), representing the C=N stretching vibration of the imidazolidine ring [13]. This band is particularly diagnostic for imidazoline-containing compounds and serves as a key identification marker.

Aromatic C=C stretching vibrations appear at 1581 cm⁻¹ and 1568 cm⁻¹ (medium in IR; strong in Raman), corresponding to ν(C₈-C₁₂) and ν(C₁₁-C₁₂) respectively [13]. These bands confirm the presence of the aromatic ring system and are consistent with the substitution pattern observed in 2,6-dichloroaniline derivatives.

The C-H bending region features a prominent band at 1447 cm⁻¹ (strong in IR; medium in Raman), assigned to β(C₁₀-H₂₀), representing in-plane bending vibrations of aromatic C-H bonds [13]. The CH₂ wagging mode appears at 1340 cm⁻¹ (medium in IR; weak in Raman), corresponding to ωg CH₂(C₅) and reflecting the dynamic behavior of the imidazolidine ring methylene groups [13].

C-N stretching vibrations provide important information about the nitrogen-carbon bond characteristics within the molecule. The band at 1246 cm⁻¹ (weak in IR; strong in Raman) is assigned to ν(C₇-N₆), while another C-N stretch appears at 1014 cm⁻¹ (medium in Raman) corresponding to ν(C₁-N₂) [13]. The different intensities observed in IR and Raman spectra reflect the varying polarizability and dipole moment changes associated with these vibrational modes.

The low-frequency region (400-800 cm⁻¹) contains vibrations associated with heavy atom motions and skeletal deformations. C-Cl stretching vibrations appear at 421 cm⁻¹ and 402 cm⁻¹ (weak and very weak in IR respectively), assigned to ν(C₈-Cl₂₃) and ν(C₉-Cl₁₉) [13]. These bands confirm the presence of chlorine substituents and their positions on the aromatic ring.

Out-of-plane C-H deformation modes appear at 778 cm⁻¹ (strong in IR; very weak in Raman), assigned to γ(C₁₂-H₂₂) [13]. The high intensity in the IR spectrum and weak intensity in Raman are characteristic of out-of-plane vibrations, which involve significant changes in dipole moment but minimal polarizability changes.

The presence of hydrogen bonding interactions is further confirmed by characteristic bands at 260 cm⁻¹ and 220 cm⁻¹ in the Raman spectrum, assigned to ν(Cl₂₅-H₁₈) and ν(Cl₅₀-H₄₃) respectively [13]. These low-frequency modes represent the stretching vibrations of the hydrogen bonds formed between the protonated nitrogen centers and chloride anions, with the 220 cm⁻¹ band specifically associated with dimeric hydrogen bonding arrangements.

Table 4 provides a comprehensive summary of the infrared and Raman vibrational signatures for clonidine hydrochloride.

| Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity | Vibrational Assignment | Reference |

|---|---|---|---|---|

| 3427 | Medium, broad | Very weak | ν(N₂-H₁₇) N-H stretch | [13] |

| 3341 | Strong | Weak, broad | ν(N₆-H₂₄) N-H stretch | [13] |

| 3087 | Strong | Shoulder | ν(C₁₂-H₂₂) C-H stretch | [13] |

| 2986 | Medium | Strong | νₐₛ CH₂(C₁) asymmetric CH₂ stretch | [13] |

| 2854 | Medium | Very weak | ν(N₄-H₁₈) N-H stretch (H-bonded) | [13] |

| 1655 | Very strong | Medium | ν(C₃-N₆) C=N stretch | [13] |

| 1581 | Medium | Strong | ν(C₈-C₁₂) C=C stretch (phenyl) | [13] |

| 1568 | Medium | Strong | ν(C₁₁-C₁₂) C=C stretch (phenyl) | [13] |

| 1447 | Strong | Medium | β(C₁₀-H₂₀) C-H bend | [13] |

| 1340 | Medium | Weak | ωg CH₂(C₅) CH₂ wagging | [13] |

| 1246 | Weak | Strong | ν(C₇-N₆) C-N stretch | [13] |

| 1014 | - | Medium | ν(C₁-N₂) C-N stretch | [13] |

| 778 | Strong | Very weak | γ(C₁₂-H₂₂) C-H out-of-plane | [13] |

| 421 | Weak, broad | - | ν(C₈-Cl₂₃) C-Cl stretch | [13] |

| 402 | Very weak | - | ν(C₉-Cl₁₉) C-Cl stretch | [13] |

| 260 | - | Very weak | ν(Cl₂₅-H₁₈) Cl-H stretch | [13] |

| 220 | - | Strong | ν(Cl₅₀-H₄₃) Cl-H stretch (dimer) | [13] |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H330 (93.62%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Acute Toxic

Other CAS

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: de Goede AL, Boedhram RR, Eckhardt M, Hanff LM, Koch BC, Vermaat CH, Vermes A. Development and validation of a paediatric oral formulation of clonidine hydrochloride. Int J Pharm. 2012 Aug 20;433(1-2):119-20. doi: 10.1016/j.ijpharm.2012.04.055. Epub 2012 May 9. PubMed PMID: 22580108.

3: Jellinge ME, Petersen RH. [Clonidine can reduce opioid medication during post-operative pain]. Ugeskr Laeger. 2015 Nov 30;177(49):V05150415. Review. Danish. PubMed PMID: 26651552.

4: Xu B, Wang Y, Zhu H. Mini-tablet combination for sustained release of clonidine hydrochloride and hydrochlorothiazide: Preparation and pharmacokinetics in beagle dogs. Pharmazie. 2016 Feb;71(2):76-83. PubMed PMID: 27004371.

5: Levinson ML, Johnson CE. Stability of an extemporaneously compounded clonidine hydrochloride oral liquid. Am J Hosp Pharm. 1992 Jan;49(1):122-5. PubMed PMID: 1570852.

6: Shimmura M, Kawamura N, Tateishi T, Shigeto H, Murai H, Kira J. [A case of paroxysmal sympathetic storm after acute disseminated encephalomyelitis and hypoxic encephalopathy responding to clonidine hydrochloride]. Rinsho Shinkeigaku. 2016;56(2):108-11. doi: 10.5692/clinicalneurol.cn-000793. Epub 2016 Jan 9. Japanese. PubMed PMID: 26754594.

7: Jain R, Segal S, Kollins SH, Khayrallah M. Clonidine extended-release tablets for pediatric patients with attention-deficit/hyperactivity disorder. J Am Acad Child Adolesc Psychiatry. 2011 Feb;50(2):171-9. doi: 10.1016/j.jaac.2010.11.005. PubMed PMID: 21241954.

8: Khan LG, Razvi N, Anjum F, Siddiqui SA, Ghayas S. Effects of various excipients on tizanidine hydrochloride tablets prepared by direct compression. Pak J Pharm Sci. 2014 Sep;27(5):1249-54. PubMed PMID: 25176379.

9: Bekö SL, Thoms SD, Schmidt MU, Bolte M. Tizanidine and tizanidine hydrochloride: on the correct tautomeric form of tizanidine. Acta Crystallogr C. 2012 Jan;68(Pt 1):o28-32. doi: 10.1107/S0108270111052012. Epub 2011 Dec 9. PubMed PMID: 22223284.

10: Sumiya K, Baba Y, Inomata S, Toyooka H, Kohda Y. [Preparation and clinical evaluation of orally-disintegrating clonidine hydrochloride tablets for preanesthetic medication]. Yakugaku Zasshi. 2000 Jul;120(7):652-6. Japanese. PubMed PMID: 10920719.

11: Wulf H, Gleim M, Mignat C. The stability of mixtures of morphine hydrochloride, bupivacaine hydrochloride, and clonidine hydrochloride in portable pump reservoirs for the management of chronic pain syndromes. J Pain Symptom Manage. 1994 Jul;9(5):308-11. PubMed PMID: 7963782.

12: Datey KK, Bhagat SJ, Goyal BK, Mishra SJ, Kapadia NM, Rajlaxmi BN. Clonidine hydrochloride (catapres) in the management of hypertension. Indian J Chest Dis. 1975 Oct;17(4):158-65. PubMed PMID: 1218938.

13: Li F, McMahon C, Li F, Zulkoski J. LC-MS/MS sensitivity enhancement using 2D-SCX/RPLC and its application in the assessment of pharmacokinetics of clonidine in dried blood spots. Bioanalysis. 2011 Jul;3(14):1577-86. doi: 10.4155/bio.11.119. PubMed PMID: 21756091.

14: Kollins SH, Jain R, Brams M, Segal S, Findling RL, Wigal SB, Khayrallah M. Clonidine extended-release tablets as add-on therapy to psychostimulants in children and adolescents with ADHD. Pediatrics. 2011 Jun;127(6):e1406-13. doi: 10.1542/peds.2010-1260. Epub 2011 May 9. PubMed PMID: 21555501; PubMed Central PMCID: PMC3387872.

15: Croxtall JD. Clonidine extended-release: in attention-deficit hyperactivity disorder. Paediatr Drugs. 2011 Oct 1;13(5):329-36. doi: 10.2165/11208100-000000000-00000. Review. PubMed PMID: 21888447.

16: Sumiya K, Homma M, Watanabe M, Baba Y, Inomata S, Kihara S, Toyooka H, Kohda Y. Sedation and plasma concentration of clonidine hydrochloride for pre-anesthetic medication in pediatric surgery. Biol Pharm Bull. 2003 Apr;26(4):421-3. PubMed PMID: 12673018.

17: Houston MC. Clonidine hydrochloride. South Med J. 1982 Jun;75(6):713-9. Review. PubMed PMID: 7046065.

18: Landis GA, Zimmet SM. Arterial thrombosis with combined clonidine hydrochloride and propranolol hydrochloride therapy. Arch Intern Med. 1980 Jan;140(1):135. PubMed PMID: 7352793.

19: Walters SM, Stonys DB. Determination of chlorthalidone and clonidine hydrochloride in tablets by HPLC. J Chromatogr Sci. 1983 Jan;21(1):43-5. PubMed PMID: 6833444.

20: Marinkovic M, Newfield RS. Self-limiting hematuria following growth hormone provocative testing with arginine hydrochloride. J Pediatr Endocrinol Metab. 2012;25(7-8):791-3. PubMed PMID: 23155712.